Formparanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4/h5-8H,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCUJHYOBSHUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Record name | FORMPARANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35452-92-7 (mono-hydrochloride) | |
| Record name | Formparanate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041992 | |
| Record name | Formparanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formparanate appears as a solid. (EPA, 1998), Solid; [CAMEO] | |
| Record name | FORMPARANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Formparanate | |
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CAS No. |
17702-57-7 | |
| Record name | FORMPARANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formparanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17702-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Formparanate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formparanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMPARANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76S03Y009F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | FORMPARANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6448 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Investigations of Formparanate Bioactivity
Elucidation of Acetylcholinesterase Inhibition by Formparanate
This compound's principal mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.gov AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), a process critical for terminating nerve signals at cholinergic synapses. nih.gov By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of nerve and muscle fibers, which accounts for its potent neurotoxic effects. nih.gov
This compound is classified as a reversible inhibitor of acetylcholinesterase. nih.gov The mechanism involves the formation of an unstable carbamoylated enzyme complex at the active site. nih.gov This process, known as carbamoylation, renders the enzyme temporarily inactive.
The kinetics of this inhibition can be characterized by several parameters:
IC50 : The concentration of the inhibitor required to reduce enzyme activity by 50%. While specific IC50 values for this compound are not readily available in the surveyed literature, this value is a key measure of inhibitory potency. doc-developpement-durable.orgnih.gov
Kinetic Constants (K_m, V_max, K_i) : Detailed kinetic studies involve measuring the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) in the presence and absence of the inhibitor. doc-developpement-durable.orgnih.gov These analyses, often visualized using Lineweaver-Burk or Dixon plots, help determine the precise nature of the inhibition (e.g., competitive, noncompetitive, or mixed-type) and the inhibitor constant (K_i), which quantifies the inhibitor's binding affinity. doc-developpement-durable.orgnih.govnih.gov
Unlike some inhibitors that bind permanently, the carbamoyl-enzyme bond formed by this compound hydrolyzes spontaneously. This allows the enzyme to eventually regenerate and recover its function, which is the hallmark of reversible inhibition. nih.gov
The inhibitory action of carbamates like this compound differs significantly from that of organophosphorus (OP) compounds, another major class of cholinesterase inhibitors. While both target the same enzyme, the stability of the enzyme-inhibitor complex and the potential for recovery are distinct.
Organophosphates are considered irreversible inhibitors because they form a highly stable, phosphorylated enzyme complex. dovepress.com This complex can undergo a process called "aging," which further strengthens the bond and permanently deactivates the enzyme. dovepress.com Consequently, recovery from organophosphate exposure depends on the synthesis of new enzyme molecules. In contrast, the carbamoylated enzyme formed by this compound does not undergo this aging process, allowing for spontaneous and much faster reactivation of the enzyme. nih.gov
| Feature | This compound (Carbamate) | Organophosphorus Compounds |
| Inhibition Type | Reversible nih.gov | Effectively Irreversible dovepress.com |
| Chemical Reaction | Carbamoylation of enzyme active site nih.gov | Phosphorylation of enzyme active site dovepress.com |
| Enzyme-Inhibitor Bond | Unstable, spontaneously hydrolyzes nih.gov | Very stable, undergoes "aging" to become permanent dovepress.com |
| Duration of Inhibition | Shorter-term; enzyme activity can recover within hours to days nih.gov | Long-term; recovery requires synthesis of new enzyme, taking days to weeks nih.gov |
| Enzyme Reactivation | Spontaneous reactivation occurs nih.gov | Reactivation is minimal without medical intervention and impossible after aging dovepress.com |
This table provides an interactive comparison of the inhibition mechanisms.
The interaction between this compound and acetylcholinesterase is dictated by the specific three-dimensional structure of the enzyme's active site. The AChE active site is located at the bottom of a deep and narrow gorge, approximately 20 angstroms long. wikidoc.org This gorge contains two main subsites: the esteratic subsite and the anionic subsite. wikidoc.org
The esteratic subsite contains the catalytic triad (B1167595) of amino acids (Serine 200, Histidine 440, and Glutamate 327) that performs the hydrolysis of acetylcholine. wikidoc.org
The anionic subsite (or peripheral anionic site) is rich in aromatic residues, such as Tryptophan 84, and is responsible for binding the quaternary amine portion of acetylcholine and other cationic inhibitors. wikidoc.orgnih.govresearchgate.net
Although a specific crystal structure of this compound bound to AChE is not publicly available, molecular docking studies of similar carbamates and other inhibitors provide a model for the interaction. nih.govscispace.com It is predicted that the this compound molecule enters the active site gorge, where its aromatic portions interact with the anionic subsite. This orientation positions the carbamate (B1207046) ester group in close proximity to the serine residue in the esteratic subsite, facilitating the carbamoylation reaction that inhibits the enzyme. nih.gov
Comparative Analysis of this compound's Cholinesterase Inhibition with Organophosphorus Compounds
Broader Biological Activity Mechanisms of this compound
Beyond direct cholinesterase inhibition, the bioactivity of this compound and other carbamates can involve other mechanisms, leading to a wider range of cellular effects.
One significant mechanism is the disruption of hormonal balance. Carbamates have been shown to interact with the hypothalamic-pituitary-adrenal (HPA) axis and can interfere with the biosynthesis of steroid hormones, including progesterone, estradiol, and testosterone. frontiersin.org They can also impact immune cell function by interacting with hormone receptors on these cells and disrupting signaling pathways. frontiersin.org
Another non-cholinesterase target is the induction of oxidative stress. The metabolism of carbamates can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. uiowa.edufrontiersin.org
Exposure to carbamates like this compound can trigger a cascade of detrimental events at the cellular and subcellular levels, largely stemming from the induction of oxidative stress. frontiersin.org
Oxidative Damage : The generation of ROS can overwhelm the cell's antioxidant defense systems, leading to lipid peroxidation, which damages cell membranes, and harm to other vital macromolecules like DNA. frontiersin.org
Mitochondrial Dysfunction : Mitochondria are primary targets of carbamate-induced toxicity. Studies have shown that carbamates can cause mitochondrial membrane hyperpolarization, damage to the mitochondrial membrane, and the release of cytochrome c into the cytoplasm. frontiersin.orgresearchgate.netmdpi.com
Apoptosis (Programmed Cell Death) : The release of cytochrome c from mitochondria is a key signal that initiates apoptosis. researchgate.netmdpi.com Carbamate exposure has been demonstrated to induce apoptosis in a variety of cell types, including human lymphocytes, natural killer (NK) cells, and endothelial cells, through pathways involving the activation of enzymes called caspases. frontiersin.orgresearchgate.netmdpi.com
Genotoxicity and Cytotoxicity : Some carbamates have been found to cause DNA damage and chromosomal aberrations in cultured human cells. frontiersin.org This can lead to reduced cell viability and, in immune cells, a reduction in the levels of cytotoxic proteins like perforin (B1180081) and granzymes, impairing their function. frontiersin.orgnih.gov
| Cellular/Subcellular Target | Observed Effect of Carbamate Exposure | Reference |
| Overall Cell | Induction of Oxidative Stress (ROS Generation) | uiowa.edufrontiersin.org |
| Cell Membrane | Lipid Peroxidation | frontiersin.org |
| Mitochondria | Membrane hyperpolarization/damage, Cytochrome c release | frontiersin.orgresearchgate.netmdpi.com |
| Cellular Fate | Induction of Apoptosis (Programmed Cell Death) | frontiersin.orgresearchgate.netmdpi.com |
| Nucleus | DNA Damage, Chromosomal Aberrations | frontiersin.org |
| Immune Cells (NK cells) | Reduced levels of perforin and granzymes | nih.gov |
This interactive table summarizes the key cellular and subcellular effects reported for carbamate pesticides.
Synthetic Pathways and Chemical Derivatization of Formparanate
Established Synthetic Methodologies for Formparanate Production
The synthesis of this compound, chemically known as 4-{[(dimethylamino)methylene]amino}-3-methylphenyl methylcarbamate, involves a multi-step process that combines the formation of a formamidine (B1211174) group with a carbamate (B1207046) moiety. While specific proprietary syntheses may vary, the scientific literature suggests a plausible pathway based on the synthesis of its precursors and related compounds.
A likely precursor for the synthesis of this compound is 4-amino-3-methylphenol (B1666317). The production of this intermediate can be achieved through a nitrosation reaction of m-cresol, followed by a reduction of the resulting 4-nitroso-3-methylphenol. google.comgoogle.com One patented method describes the reduction of 4-nitroso-3-methylphenol using iron in an acidic aqueous medium. google.com
The subsequent steps would involve the formation of the formamidine and carbamate groups.
Multi-Step Synthetic Procedures for this compound Analogs
The synthesis of analogs of this compound would likely follow a similar multi-step approach, introducing variations in the starting materials. For instance, analogs with different substituents on the phenyl ring could be synthesized by starting with the corresponding substituted cresol (B1669610).
A general and efficient method for the synthesis of N'-aryl-N-cyanoformamidines, which are key intermediates for formamidine pesticides, involves a one-pot, three-component reaction. arabjchem.org This reaction utilizes an aromatic primary amine, triethyl orthoformate, and cyanamide (B42294) in a suitable solvent like toluene (B28343). arabjchem.org This methodology could be adapted for the synthesis of a this compound precursor.
The final step in the synthesis of this compound and its analogs involves the formation of the carbamate linkage. A relevant patented method describes the synthesis of schiff base carbamates by reacting a cresol intermediate with an isocyanate, such as methyl isocyanate, in the presence of a catalyst like triethylamine (B128534). google.com
A plausible synthetic route for this compound, based on the available literature, can be conceptualized as follows:
Synthesis of 4-amino-3-methylphenol: Starting from m-cresol, a nitrosation reaction followed by reduction yields 4-amino-3-methylphenol. google.comgoogle.com
Formation of the formamidine moiety: The 4-amino-3-methylphenol is then likely reacted with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce the dimethylaminomethyleneamino group. scirp.orgresearchgate.netgoogle.comresearchgate.net DMF-DMA is a known reagent for the formylation of primary amines to form formamidines. scirp.org
Carbamate formation: The resulting phenolic intermediate, now containing the formamidine group, is reacted with methyl isocyanate to form the final this compound product. This reaction is typically catalyzed by a base. google.com
Optimization Strategies for this compound Synthesis
The optimization of this compound synthesis would focus on improving the yield and purity of the final product while minimizing reaction times and the use of hazardous reagents. Key areas for optimization include:
Reaction Conditions: For the formamidine synthesis, optimization of temperature, solvent, and catalyst can significantly impact the reaction efficiency. For example, in the synthesis of N'-aryl-N-cyanoformamidines, using toluene as a solvent allows for the azeotropic removal of ethanol, driving the reaction to completion. arabjchem.org
Catalyst Selection: The choice of catalyst for the carbamate formation step is critical. While triethylamine is commonly used, other bases could be explored to enhance reaction rates and yields. google.com
Purification Methods: Developing efficient purification techniques, such as crystallization or chromatography, is essential to obtain high-purity this compound.
Derivatization Strategies for this compound and Analogues
Derivatization of this compound and its analogs is a key strategy to explore and modify its biological and environmental properties. This involves making specific chemical modifications to the parent molecule.
Functional Group Modifications and Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological activity. vt.edunih.govnih.gov For carbamate insecticides, the biological activity is linked to their ability to inhibit the enzyme acetylcholinesterase (AChE). nih.gov The structural complementarity of the carbamate to the active site of AChE is a key determinant of its insecticidal potency. nih.gov
For this compound, SAR studies would involve modifying key functional groups to assess the impact on its insecticidal and acaricidal activity. Key modifications could include:
Modifications of the Formamidine Group: The dimethylamino group could be substituted with other dialkylamino groups or cyclic amines to investigate the role of this moiety in the molecule's activity.
Substitution on the Aromatic Ring: Introducing different substituents (e.g., halogens, alkyl groups) at various positions on the phenyl ring could alter the electronic and steric properties of the molecule, potentially impacting its interaction with the target site and its metabolic stability.
A review of formamidine pesticides highlights that the substitution pattern on the phenyl ring significantly influences their biological activity. semanticscholar.org
Introduction of Diverse Substituents in this compound Scaffolds
Introducing a wide range of substituents onto the this compound scaffold can lead to the discovery of new analogs with improved properties. This can be achieved through the synthesis of a library of compounds with systematic variations. For example, by using a variety of substituted 4-amino-3-methylphenols as starting materials, a diverse set of this compound analogs can be generated.
The table below illustrates potential modifications to the this compound scaffold for SAR studies.
| Modification Site | Original Group | Potential New Substituents | Anticipated Impact |
| Carbamate Nitrogen | Methyl | Ethyl, Propyl, Phenyl | Altered binding to AChE, modified toxicity |
| Formamidine Nitrogen | Dimethylamino | Diethylamino, Piperidinyl, Morpholinyl | Changes in steric and electronic properties, potential impact on activity |
| Aromatic Ring | Methyl at position 3 | Halogens (Cl, Br), Methoxy, Nitro | Modified electronic properties, potential influence on metabolism and target interaction |
Derivatization for Enhanced Biological Selectivity and Reduced Environmental Persistence
A major goal in pesticide development is to create compounds that are highly selective towards target pests while having minimal impact on non-target organisms and the environment. Derivatization plays a crucial role in achieving this.
Enhanced Biological Selectivity: By fine-tuning the structure of this compound, it may be possible to increase its affinity for the AChE of target insects and mites while reducing its effect on the corresponding enzyme in mammals and other non-target species. This can be achieved by exploiting subtle differences in the active sites of the enzymes across different species. vt.edu
Reduced Environmental Persistence: The environmental persistence of a pesticide is a significant concern. mdpi.comnih.gov Derivatization can be used to introduce functional groups that are more susceptible to environmental degradation processes such as hydrolysis, photolysis, or microbial breakdown. For example, introducing ester or amide linkages that are more readily cleaved could lead to faster degradation of the molecule in the environment, reducing its persistence and the potential for bioaccumulation. mdpi.com
Currently, specific studies detailing the derivatization of this compound for these express purposes are not widely available in the public domain. However, the principles of rational pesticide design suggest that such strategies would be a key focus in the development and refinement of this compound and its analogs.
Reaction Mechanisms of this compound and its Intermediates
The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: a carbamate ester, a formamidine linkage, and an aromatic ring. These moieties are susceptible to various transformations, including hydrolysis, oxidation, reduction, and degradation under thermal or photolytic stress.
Reactivity Profile in the Presence of Strong Acids, Bases, and Reducing Agents
This compound exhibits significant reactivity with strong acids and bases. As a carbamate ester, it is prone to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. nih.govchemicalbook.com This process leads to the breakdown of the ester linkage, a key step in its environmental degradation. farmlandbirds.netpublications.gc.ca
The compound is also incompatible with strong reducing agents, such as hydrides. nih.govchemicalbook.com Reactions with these agents can lead to the reduction of its functional groups. Furthermore, interactions with active metals or nitrides have the potential to produce flammable hydrogen gas. nih.govchemicalbook.com
The reactivity of this compound is also influenced by its classification as a hazardous waste, which points to its potential for instability and violent reactions under specific conditions, such as when mixed with water or exposed to heat or pressure. umd.eduepa.gov
| Reactant | Observed Reaction/Incompatibility | Potential Products | Reference |
|---|---|---|---|
| Strong Acids | Incompatible; catalyzes hydrolysis | Hydrolysis products | nih.govchemicalbook.com |
| Strong Bases | Incompatible; catalyzes hydrolysis | Hydrolysis products | nih.govchemicalbook.com |
| Strong Reducing Agents (e.g., hydrides) | Incompatible | Reduction products | nih.govchemicalbook.com |
| Active Metals or Nitrides | Reaction can produce flammable gas | Hydrogen gas | nih.govchemicalbook.com |
| Strongly Oxidizing Acids, Peroxides, and Hydroperoxides | Incompatible | Oxidation products | nih.govchemicalbook.com |
Oxidative and Reductive Transformation Pathways
The transformation of this compound in biological and environmental systems involves both oxidative and reductive pathways. As a carbamate, it undergoes enzymatic hydrolysis in the liver, with the resulting degradation products being excreted by the kidneys and liver. nih.gov
The formamidine group within this compound is of particular interest. Like other formamidines, it can inhibit monoamine oxidase (MAO), leading to an accumulation of biogenic amines such as octopamine. farmlandbirds.net This is a key aspect of its insecticidal mode of action.
Oxidative stress is a known consequence of exposure to compounds like this compound. The generation of reactive oxygen species (ROS), such as the hydroxyl radical (OH-), can occur through processes like the Fenton reaction, especially in the presence of transition metals. farmlandbirds.net These ROS can then attack various biomolecules.
While specific details on the reductive transformation pathways of this compound are not extensively documented in the provided search results, its incompatibility with strong reducing agents suggests a susceptibility to reduction. nih.govchemicalbook.com
Thermal and Photolytic Degradation Mechanisms
This compound is susceptible to degradation upon exposure to heat and light. farmlandbirds.netpublications.gc.ca The process of photolysis, or breakdown by light, contributes to its non-persistence in soil and aquatic environments. farmlandbirds.netgoogle.com Federal regulations consider photolysis as a key degradation process when assessing the environmental fate of hazardous substances like this compound. govinfo.gov
Thermal degradation is also a significant factor. Studies on related formamidinium compounds have shown that they can decompose into products like sym-triazine and hydrogen cyanide at elevated temperatures. rsc.org While specific thermal degradation products of this compound are not detailed in the search results, its general instability at high temperatures is acknowledged. epa.gov
The degradation of pesticides, including this compound, in the environment is a complex process involving both biological and physicochemical mechanisms like hydrolysis and photolysis. google.com The rate of this degradation is often quantified by the half-life (DT50), which is the time taken for 50% of the compound to disappear. google.com
| Degradation Type | Key Processes | Contributing Factors | Reference |
|---|---|---|---|
| Thermal Degradation | Decomposition at elevated temperatures. | Heat | rsc.orgepa.gov |
| Photolytic Degradation | Breakdown by light. | Sunlight/UV radiation | farmlandbirds.netpublications.gc.cagoogle.comgovinfo.gov |
| Hydrolytic Transformation | Breakdown of the ester linkage by water. | Acidic and basic pH | farmlandbirds.netpublications.gc.ca |
| Biotransformation | Enzymatic degradation in organisms. | Metabolic processes in soil and living organisms | nih.govpublications.gc.ca |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Formparanate
Computational Approaches to Formparanate SAR/QSAR Modeling
Computational methods are fundamental to modern drug and pesticide design, allowing scientists to build mathematical models that correlate a molecule's structure with its biological activity. wikipedia.org For carbamates like this compound, these models are crucial for predicting efficacy and potential toxicity.
Development of Predictive Models for this compound Bioactivity
The development of predictive models for the bioactivity of carbamates typically involves creating a dataset of related compounds with known biological activities (e.g., IC₅₀ values for AChE inhibition). plos.orgplos.org These models, often in the form of a mathematical equation, aim to forecast the activity of new or untested compounds. plos.orgoup.com
For carbamates, 3D-QSAR models have been developed that consider the three-dimensional structure of the molecules and their interaction with the AChE active site. nih.govoup.com Such models for the broader carbamate (B1207046) class have shown high correlation values, indicating strong predictive power. oup.com Although no specific predictive models for this compound were found, any such model would likely be built on the principles of correlating structural features with its known function as an acetylcholinesterase inhibitor.
Spectral Structure-Activity Relationship (S-SAR) Analysis Applied to this compound
Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR method that uses an algebraic approach to link structural descriptors to biological activity, employing a spectral norm as a correlation factor. govinfo.gov This technique offers a different perspective from traditional multi-regression analysis. A comprehensive search of scientific literature did not reveal any studies where S-SAR analysis has been specifically applied to this compound.
Molecular Descriptors and Their Correlation with this compound Activity
Molecular descriptors are numerical values that quantify the physical, chemical, or topological properties of a molecule. 170.94.37 In QSAR studies for cholinesterase inhibitors, key descriptors often include:
Electronic properties: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity. plos.org
Hydrophobicity: Often represented by logP, which influences how the molecule partitions between fatty and aqueous environments and its ability to reach the target site.
Steric or Topological properties: These describe the size and shape of the molecule, such as the Connolly Accessible Area, which can be critical for fitting into the enzyme's active site. plos.org
For carbamate inhibitors of AChE, studies have shown that properties like the Connolly Accessible Area, the energy of the LUMO, and the percentage of hydrogen atoms significantly influence their inhibitory activity. plos.org While specific descriptor correlations for this compound are not documented, its activity would be a function of these fundamental molecular properties.
| Descriptor Type | Examples | Relevance to Carbamate Activity |
| Electronic | HOMO/LUMO Energy, Dipole Moment | Influences the reactivity of the carbamate group with the serine residue in the AChE active site. nih.govplos.org |
| Hydrophobic | LogP | Affects the transport of the compound to the target enzyme. |
| Topological/Steric | Molecular Weight, Connolly Accessible Area | Determines the fit and binding orientation within the narrow gorge of the AChE active site. plos.orgoup.com |
This table is based on general QSAR studies of carbamate insecticides and represents the types of descriptors that would be relevant for an analysis of this compound.
SAR Investigations for Target Specificity and Off-Target Effects
SAR investigations involve systematically modifying a molecule's structure to observe the effect on its biological activity. nih.gov This helps in identifying the parts of the molecule essential for its function and in optimizing properties like target specificity.
Influence of Structural Modifications on Cholinesterase Selectivity
The primary target for this compound is the acetylcholinesterase (AChE) enzyme. However, selectivity for AChE over other cholinesterases, such as butyrylcholinesterase (BChE), can be an important factor in modulating biological effects. The active sites of AChE and BChE have structural differences that can be exploited to design selective inhibitors. mdpi.com
For carbamates and other AChE inhibitors, structural modifications to parts of the molecule that interact with the peripheral anionic site (PAS) of the AChE gorge are a common strategy to enhance selectivity, as the BChE enzyme has different amino acid residues in this region. mdpi.com While no studies were found detailing specific structural modifications to this compound to alter its cholinesterase selectivity, this remains a key area of research for this class of compounds.
Identification of Chemical Groups Responsible for Bioactivity
In this compound, the essential chemical groups for its bioactivity are:
Structure-Biodegradability Relationship (SBR) of this compound and Analogs
The study of the structure-biodegradability relationship (SBR) of the insecticide and acaricide this compound, 4-{[(dimethylamino)methylene]amino}-3-methylphenyl methylcarbamate, is crucial for understanding its environmental persistence and fate. Direct and extensive research on the biodegradability of this compound is limited in publicly available literature. However, by examining the chemical structure of this compound and the known biodegradation pathways of its constituent functional groups—specifically the formamidine (B1211174) and carbamate moieties—we can infer its likely metabolic fate.
This compound's structure presents several potential sites for microbial enzymatic attack. The molecule is comprised of a substituted phenyl ring, a methylcarbamate group, and an N,N-dimethylformamidine group. The biodegradation of this compound is expected to proceed through the cleavage of these functional groups, a common mechanism for the breakdown of other pesticides with similar structures. nih.govannualreviews.org
Key Structural Features and Predicted Biodegradation Pathways:
The primary routes of this compound biodegradation are anticipated to involve the hydrolysis of the carbamate and formamidine linkages, as well as N-demethylation.
Hydrolysis of the Carbamate Ester Linkage: The methylcarbamate group is a well-known target for hydrolytic enzymes, such as carboxylesterases, found in various microorganisms and soil environments. This reaction would cleave the ester bond, leading to the formation of 4-{[(dimethylamino)methylene]amino}-3-methylphenol and methylcarbamic acid. The latter is unstable and would likely decompose further to methylamine (B109427) and carbon dioxide. This pathway is a common detoxification mechanism for many carbamate insecticides. acs.org
Hydrolysis of the Formamidine Group: The formamidine group (-N=CH-N(CH₃)₂) is also susceptible to hydrolysis. This cleavage would likely result in the formation of 4-amino-3-methylphenyl methylcarbamate and N,N-dimethylformamide. The environmental fate of N,N-dimethylformamide is well-documented, with its biodegradation proceeding through hydrolysis to dimethylamine (B145610) and formate. who.intresearchgate.net
N-Demethylation: The N,N-dimethylamino moiety on the formamidine group is a substrate for oxidative N-demethylation reactions catalyzed by microbial monooxygenases. This process would lead to the sequential removal of the methyl groups, forming N'-[2-methyl-4-[[(methylamino)carbonyl]oxy]phenyl]-N-methylmethanimidamide and subsequently N'-(4-hydroxy-2-methylphenyl)methanimidamide. N-demethylation is a recognized metabolic pathway for other formamidine pesticides, such as chlordimeform. nih.gov
The table below summarizes the predicted primary biodegradation reactions of this compound based on the degradation of analogous compounds.
| Reaction Type | Substrate | Key Enzyme Class (Predicted) | Primary Products |
| Carbamate Hydrolysis | This compound | Carboxylesterase | 4-{[(Dimethylamino)methylene]amino}-3-methylphenol, Methylcarbamic acid |
| Formamidine Hydrolysis | This compound | Amidohydrolase | 4-Amino-3-methylphenyl methylcarbamate, N,N-Dimethylformamide |
| N-Demethylation | This compound | Monooxygenase | N'-[2-methyl-4-[[(methylamino)carbonyl]oxy]phenyl]-N-methylmethanimidamide, Formaldehyde |
Advanced Analytical Methodologies for Formparanate Detection and Characterization
Chromatographic Techniques for Formparanate Analysis
Chromatographic methods are fundamental in separating this compound from complex sample mixtures, a crucial step for accurate quantification and identification.
Gas Chromatography-Mass Spectrometry (GC/MS) for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. filab.frthermofisher.com In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. thermofisher.comscioninstruments.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a "fingerprint" for identification. scioninstruments.comwikipedia.org
This method is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org The process involves injecting the sample into the GC, where it is vaporized. An inert carrier gas then transports the vaporized compounds through the capillary column for separation. scioninstruments.com Following separation, the compounds are introduced into the mass spectrometer for ionization and detection. scioninstruments.com Common ionization techniques include Electron Ionization (EI) and Chemical Ionization (CI). scioninstruments.comeurl-pesticides.eu
Key aspects of GC-MS analysis include:
Sample Preparation: Often involves extraction with a solvent like acetonitrile, followed by cleanup steps to remove interfering matrix components. researchgate.net
Instrumentation: Consists of a gas chromatograph coupled to a mass spectrometer. wikipedia.org
Data Analysis: Involves comparing the retention time and mass spectrum of the analyte to that of a known standard. wikipedia.org
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation procedure for pesticide residue analysis, including for GC-MS. eurl-pesticides.eu
High-Performance Liquid Chromatography (HPLC) in this compound Studies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. openaccessjournals.comadvancechemjournal.com HPLC operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). advancechemjournal.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com
Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture, is the most common mode used for pesticide analysis. advancechemjournal.com Detection is often achieved using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). nih.govresearchgate.net LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. dissolutiontech.com
A study on the analysis of various pesticides in table grapes utilized a reversed-phase HPLC method with UV-DAD detection. The method demonstrated good linearity, precision, and accuracy, with recoveries ranging from 90.55% to 105.40%. researchgate.net For enhanced selectivity and sensitivity, LC can be coupled with tandem mass spectrometry (LC-MS/MS). eurl-pesticides.eu
Table 1: HPLC Method Parameters for Pesticide Analysis
| Parameter | Details |
|---|---|
| Column | LiChrospher 60 RP-select B (250 × 4 mm, 5 μm) |
| Mobile Phase | Acetonitrile–0.1% formic acid in water (65:35, v/v) |
| Flow Rate | 1 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
Source: Based on a study for the determination of pesticide residues in table grape. researchgate.net
Soil Thin-Layer Chromatography (Soil TLC) for Mobility Assessment
Soil Thin-Layer Chromatography (Soil TLC) is a valuable and straightforward technique for assessing the mobility of pesticides like this compound in different soil types. apsnet.orgregulations.gov This method provides a qualitative or semi-quantitative estimation of a chemical's leaching potential by comparing its movement relative to the movement of water on a soil-coated plate. apsnet.orgnih.gov
In a typical Soil TLC experiment, a glass plate is coated with a thin layer of soil. regulations.gov The pesticide, often radiolabeled for easier detection, is spotted onto the plate, which is then placed in a developing chamber with a solvent, usually water. regulations.govprotocols.io As the solvent moves up the plate via capillary action, it carries the pesticide with it to a certain distance depending on its adsorption characteristics to the soil particles. The mobility is expressed as an RF value, which is the ratio of the distance traveled by the pesticide to the distance traveled by the solvent front. nih.gov
A study utilizing Soil TLC to assess the mobility of 38 pesticides in Hagerstown silty clay loam found this compound to be a relatively mobile compound. apsnet.org The mobility of pesticides in soil is often inversely related to the soil's organic matter content. apsnet.org
Key steps in Soil TLC include:
Plate Preparation: Air-dried and sieved soil is used to create a slurry, which is then spread evenly on a glass plate. regulations.gov
Spotting: The test chemical is applied to the plate. regulations.gov
Development: The plate is placed in a closed chamber with a solvent. regulations.gov
Visualization: The movement of the compound is visualized, often using autoradiography for radiolabeled compounds. protocols.io
Spectroscopic Techniques for this compound Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound, providing detailed information about its molecular structure and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and chemical environment of compounds. wikipedia.orglibretexts.org It is based on the magnetic properties of atomic nuclei and can be used to identify the structure of unknown compounds or to confirm the structure of synthesized molecules. wikipedia.org
NMR spectroscopy is highly valuable in drug discovery and chemical research for characterizing small molecules. syntecoptics.comnih.gov The technique can determine the connectivity of atoms within a molecule through the analysis of chemical shifts, spin-spin coupling, and peak intensities. libretexts.org For complex molecules, two-dimensional (2D) NMR techniques can be employed to further elucidate the structure. ufc.br The development of higher-strength magnetic fields has led to improved sensitivity and resolution in NMR spectroscopy. wikipedia.org
Infrared (IR) and UV-Vis Spectroscopy Applications for this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two other important techniques used in the analysis of this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.comdrawellanalytical.com The resulting IR spectrum provides a characteristic "fingerprint" of the molecule, revealing the presence of specific functional groups. drawellanalytical.comimgroupofresearchers.com This makes IR spectroscopy a valuable tool for identifying unknown substances and for quality control purposes. drawellanalytical.com
Key Applications of IR Spectroscopy:
Identification of functional groups (e.g., C=O, N-H). imgroupofresearchers.com
Structural characterization of organic compounds. mrclab.com
Analysis of polymers and other materials. mrclab.com
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This absorption corresponds to electronic transitions within the molecule and is particularly useful for quantifying compounds that contain chromophores (light-absorbing groups). mrclab.comtechnologynetworks.com The concentration of an analyte in a solution can be determined using the Beer-Lambert law. UV-Vis spectroscopy is widely used in pharmaceutical analysis, environmental monitoring, and quality control in the beverage industry. imgroupofresearchers.comtechnologynetworks.com
Table 2: Comparison of Spectroscopic Techniques
| Technique | Principle | Information Provided | Primary Application for this compound |
|---|---|---|---|
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. wikipedia.org | Detailed molecular structure and connectivity. wikipedia.org | Structural elucidation and confirmation. syntecoptics.com |
| IR Spectroscopy | Vibrational transitions of chemical bonds. mrclab.com | Presence of functional groups. imgroupofresearchers.com | Identification and structural information. drawellanalytical.com |
| UV-Vis Spectroscopy | Electronic transitions of chromophores. mrclab.com | Quantification of the compound in solution. technologynetworks.com | Quantitative analysis. imgroupofresearchers.com |
Morphologically Directed Raman Spectroscopic Analysis for Related Compounds
Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical and structural information about a sample by measuring the inelastic scattering of monochromatic light. nih.gov This "fingerprint" spectrum allows for the identification of molecules and their specific forms. nih.gov In the context of pharmaceutical and chemical analysis, it is used for tasks like identifying active pharmaceutical ingredients (APIs), verifying raw materials, and distinguishing between polymorphic forms. horiba.comazom.com
Morphologically Directed Raman Spectroscopy (MDRS) enhances this technique by integrating automated particle imaging with Raman analysis. This approach allows for the targeted analysis of individual particles within a mixed sample. The system first captures images of the sample, identifying and characterizing particles based on morphological parameters like size and shape. Subsequently, the Raman spectrometer is directed to acquire spectra from only those particles of interest.
For the analysis of this compound and its related compounds, such as manufacturing intermediates, degradation products, or other pesticides in a formulation, MDRS offers significant advantages. It can selectively analyze particles to confirm the identity of the primary compound, detect contaminants, and differentiate between various crystalline forms (polymorphs), which may have different physical properties. azom.com The ability to link morphological data with chemical identity for each particle provides a comprehensive understanding of the sample's composition. For instance, different polymorphs of a compound will have the same chemical formula but different crystal structures, resulting in subtle but measurable shifts in their Raman spectra. horiba.comazom.com
The table below illustrates how Raman spectroscopy can differentiate between this compound and a potential related compound based on their unique spectral features.
Interactive Data Table 1: Illustrative Raman Peak Positions for Compound Differentiation Users can filter by compound to see its characteristic peaks.
| Compound Name | Key Raman Peak (cm⁻¹) | Vibrational Mode Assignment | Significance for Differentiation |
| This compound | ~1700 cm⁻¹ | C=O stretch (carbamate) | Confirms the presence of the carbamate (B1207046) functional group. |
| This compound | ~1610 cm⁻¹ | C=N stretch (formamidine) | Specific to the formamidine (B1211174) moiety, a key structural feature. |
| This compound | ~1300 cm⁻¹ | Aromatic C-C stretch | Indicates the substituted benzene (B151609) ring structure. |
| Related Compound (e.g., 4-Formamido-m-tolyl methylcarbamate) | ~1700 cm⁻¹ | C=O stretch (carbamate) | Shared feature with this compound. |
| Related Compound (e.g., 4-Formamido-m-tolyl methylcarbamate) | No peak at ~1610 cm⁻¹ | Absence of C=N stretch | Differentiates from this compound due to the different nitrogen linkage. |
| Related Compound (e.g., 4-Formamido-m-tolyl methylcarbamate) | ~1660 cm⁻¹ | C=O stretch (amide) | Indicates the presence of an amide group, distinguishing it from this compound's formamidine group. |
Bioanalytical Methods for this compound Activity Assessment
Bioanalytical methods utilize biological systems or components to quantify the activity or concentration of a substance. pharmastate.academynih.gov These assays are essential for understanding how a compound like this compound interacts with living organisms and its potential biological effects. nih.gov
The movement and distribution of a chemical in a biological system or the environment is termed its biological mobility. Bioassays are effective tools for evaluating this parameter. One common method involves using soil as a medium and a sensitive organism to visualize the extent of the chemical's diffusion. apsnet.org
Studies have characterized this compound as a relatively mobile compound in soil. apsnet.org A typical bioassay to determine this involves applying the chemical to a specific point on a soil plate. apsnet.org The plate is then bioassayed with a sensitive fungal species. apsnet.org The chemical's movement through the soil is indicated by a zone of inhibition where the fungal growth is suppressed. The size of this zone directly correlates with the mobility of the compound. This technique is useful for comparing the relative mobility of different pesticides under the same conditions. apsnet.org Such studies are critical for assessing how a compound might be transported in an agricultural or environmental setting. apsnet.org
Interactive Data Table 2: Comparative Mobility of Pesticides in Soil Bioassays Users can sort the table by mobility classification.
| Compound | Chemical Class | Mobility in Hagerstown Silty Clay Loam | Reference |
| This compound | Carbamate / Formamidine | Relatively Mobile | apsnet.org |
| Formetanate (B1673542) | Carbamate / Formamidine | Relatively Mobile | apsnet.org |
| Cycloheximide | Glutarimide | Relatively Mobile | apsnet.org |
| Oxycarboxin | Anilide | Relatively Mobile | apsnet.org |
| Chloroneb | Aromatic Hydrocarbon | Immobile | apsnet.org |
| Dodine | Guanidine | Immobile | apsnet.org |
| Zineb | Dithiocarbamate | Immobile | apsnet.org |
This compound functions as an insecticide and acaricide by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. ontosight.aiherts.ac.uk This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity. nih.gov Enzyme-based assays are the primary in vitro method for quantifying the inhibitory potency of compounds like this compound. nih.gov
These assays measure the activity of the AChE enzyme in the presence and absence of the inhibitor. A widely used technique is the Ellman's method, which is a spectrophotometric assay. nih.govjapsonline.com In this method, the enzyme hydrolyzes a substrate, typically acetylthiocholine. japsonline.com This reaction produces thiocholine (B1204863), which then reacts with a chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB, to yield a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. japsonline.com
When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, resulting in a slower formation of the yellow product. nih.gov The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50). In addition to colorimetric methods, fluorescence-based assays can also be employed, where the enzymatic reaction generates a fluorescent product, offering another means of quantifying enzyme activity. nih.gov
Interactive Data Table 3: Components of a Typical AChE Inhibition Assay (Ellman's Method) Click on a component to see its function in the assay.
| Component | Role in the Assay | Principle of Measurement |
| Acetylcholinesterase (AChE) | The enzyme of interest. | Its activity is the target of measurement and inhibition. |
| This compound (or test inhibitor) | The substance being evaluated. | Reduces the rate of the enzymatic reaction. |
| Acetylthiocholine | Substrate for the enzyme. | Hydrolyzed by AChE to produce thiocholine. |
| DTNB (Ellman's Reagent) | Chromogen. | Reacts with the thiocholine product to form a colored anion. |
| Buffer Solution | Maintains optimal pH. | Ensures stable and optimal conditions for enzyme activity. |
| Spectrophotometer | Detection instrument. | Measures the absorbance of the colored product over time to determine the reaction rate. |
Environmental Fate and Ecotoxicological Research of Formparanate
Environmental Persistence and Degradation Studies
The persistence of a pesticide in the environment is a critical factor in determining its potential for long-term impact. The degradation of formparanate is influenced by both biological and chemical processes.
Enzymatic Hydrolysis by Liver Enzymes
In biological systems, the liver plays a crucial role in the metabolism and detoxification of foreign compounds like pesticides. Carbamates, the chemical group to which this compound belongs, are known to be hydrolyzed enzymatically by the liver. nih.gov This process involves the breakdown of the carbamate (B1207046) ester linkage, leading to degradation products that are subsequently excreted by the kidneys and the liver. nih.gov
Table 1: Enzymatic Hydrolysis of this compound
| Parameter | Finding | Source |
| Metabolizing Organ | Liver | nih.gov |
| Metabolic Process | Enzymatic Hydrolysis | nih.gov |
| Excretion | Degradation products are excreted by the kidneys and the liver. | nih.gov |
| Specific Enzymes | Not Available | - |
| Hydrolysis Rate | Not Available | - |
Degradation in Environmental Matrices: Soil and Water
The degradation of this compound in the environment is a key area of study to determine its persistence.
In Soil: Research on the mobility of various fungicides and insecticides in Hagerstown silty clay loam indicated that this compound is a relatively mobile compound. govinfo.gov However, specific data on its degradation rate in soil, such as the half-life (DT50), which is the time it takes for 50% of the compound to degrade, is not available in the reviewed literature. herts.ac.ukfao.org The degradation of pesticides in soil is a complex process involving both abiotic (chemical) and biotic (microbial) pathways. fao.org
In Water: Information regarding the degradation of this compound in water, including its hydrolysis rate constant, is not readily available. herts.ac.uk The persistence of pesticides in water is influenced by factors such as hydrolysis, photolysis (breakdown by sunlight), and microbial degradation. fao.org
Table 2: Degradation of this compound in Soil and Water
| Parameter | Soil | Water | Source |
| Degradation Half-life (DT50) | Not Available | Not Available | herts.ac.uk |
| Primary Degradation Mechanisms | Biodegradation, Hydrolysis, Photolysis (general for pesticides) | Hydrolysis, Photolysis, Biodegradation (general for pesticides) | fao.org |
Influence of Environmental Factors on this compound Degradation
The rate of pesticide degradation is significantly influenced by various environmental factors.
pH: The acidity or alkalinity of the soil and water can affect the rate of hydrolysis of pesticides. fao.orgmst.edu
Temperature: Higher temperatures generally increase the rate of both chemical and microbial degradation. nih.govoregonstate.edu
Moisture: Soil moisture content is crucial for microbial activity, which plays a significant role in the breakdown of pesticides. oregonstate.edu
Organic Matter: The amount of organic matter in the soil can influence the adsorption and bioavailability of pesticides for microbial degradation. fao.org
While these factors are known to affect pesticide degradation in general, specific studies quantifying their impact on the degradation rate of this compound are not documented in the available literature. mst.edunih.gov
Bioaccumulation Potential and Environmental Transport
The potential for a chemical to accumulate in organisms and move through the environment is a key aspect of its ecotoxicological profile.
Leaching Potential in Soils
Leaching is the process by which a substance moves through the soil with water. The potential for a pesticide to leach into groundwater is a significant environmental concern.
One study on a Hagerstown silty clay loam classified this compound as a relatively mobile compound, suggesting a potential for leaching. govinfo.gov However, quantitative measures such as the Groundwater Ubiquity Score (GUS) index, which is calculated based on the pesticide's half-life and soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available for this compound. herts.ac.ukorst.edu A higher GUS value indicates a higher potential for leaching. orst.edu
Table 3: Leaching Potential of this compound
| Parameter | Value | Interpretation | Source |
| Mobility in Soil | Relatively Mobile | Suggests potential for leaching | govinfo.gov |
| GUS Index | Not Available | - | herts.ac.uk |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Not Available | - | herts.ac.uk |
Contamination Pathways in Soil and Water Systems
The movement of pesticides from the point of application into the wider environment can occur through various pathways. For a mobile compound like this compound, potential contamination pathways include:
Runoff: Movement of the pesticide from treated soil surfaces into adjacent water bodies during rainfall or irrigation events.
Leaching: Downward movement through the soil profile, potentially contaminating groundwater. govinfo.gov
Specific case studies documenting the contamination of soil and water systems by this compound were not found in the reviewed scientific literature. kalicikirleticiler.comnih.gov The general transport mechanisms for pesticides in the environment include atmospheric drift, runoff, and leaching. researchgate.net
Ecotoxicological Impacts of this compound
Impact on Non-Target Organisms and Ecosystems
As a cholinesterase inhibitor, this compound poses a risk to a wide range of non-target organisms, disrupting their nervous systems in a manner similar to its effect on target pests. ontosight.ai While specific ecotoxicity data for this compound is limited in publicly available literature, the impacts of closely related N-methyl carbamate insecticides, such as formetanate (B1673542) hydrochloride, provide insight into the potential hazards. herts.ac.ukepa.gov
Concerns about this compound's impact extend to its potential for bioaccumulation. ontosight.ai Carbamate chemicals, as a class, have demonstrated a significant potential to bioaccumulate if wastes containing them are improperly managed. govinfo.gov
Aquatic Ecosystems The introduction of carbamate pesticides into aquatic environments is a primary concern. For the related compound formetanate hydrochloride, studies show it is highly toxic to freshwater invertebrates and moderately to slightly toxic to freshwater fish on an acute basis. epa.govepa.gov Chronic exposure in freshwater fish has been shown to affect growth and development. epa.govepa.gov While risks to estuarine and marine life are presumed to be similar, specific data is not always available. epa.gov Runoff from agricultural fields is a key potential pathway for this contamination. publications.gc.ca
Terrestrial Ecosystems On land, beneficial insects, birds, and mammals are at risk. Formetanate hydrochloride is classified as highly toxic to birds and mammals on an acute basis. epa.gov Chronic exposure may lead to reproductive issues in birds and cholinesterase inhibition in small mammals. epa.gov Beneficial predatory insects and mites, which play a role in natural pest control, are also at risk from exposure. publications.gc.ca
Below is a table illustrating the ecotoxicity of the related compound, formetanate hydrochloride, to various non-target organisms, which helps to frame the potential risks of this compound.
| Organism Type | Organism | Toxicity Endpoint | Value | Classification | Source |
|---|---|---|---|---|---|
| Aquatic Invertebrate | Freshwater Invertebrates | Acute | - | Highly Toxic | epa.govepa.gov |
| Fish | Freshwater Fish | Acute | - | Slightly to Moderately Toxic | epa.govepa.gov |
| Fish | Freshwater Fish | Chronic | Effects on growth and development observed | epa.gov | |
| Aquatic Invertebrate | Estuarine/Marine Invertebrates | Acute | - | Moderately Toxic | epa.gov |
| Bird | - | Acute | - | Highly Toxic | epa.gov |
| Bird | - | Subacute | - | Slightly Toxic | epa.gov |
| Mammal | Small Mammals | Acute | - | Highly Toxic | epa.gov |
| Bee | Honeybee (Apis mellifera) | Acute Oral | - | Highly Toxic | herts.ac.uk |
Computational Ecotoxicology and Threshold of Toxicological Concern (TTC) Studies
Computational toxicology uses computer models to predict the potential adverse effects of chemicals, providing a way to assess risk when extensive experimental data is lacking. mdpi.com One of the key tools in this field is the Threshold of Toxicological Concern (TTC) approach. foodpackagingforum.org The TTC is a risk assessment principle that establishes a generic exposure level for chemicals below which there is a very low probability of risk to human health. foodpackagingforum.orgchemsafetypro.com
The TTC approach categorizes chemicals into classes based on their structure and potential toxicity, with the Cramer classification scheme being a well-known method. chemsafetypro.com However, certain chemical classes are excluded from the general TTC approach because their mode of action suggests a higher potential for toxicity. Organophosphate and carbamate insecticides fall into such a special category due to their specific mechanism of action: acetylcholinesterase (AChE) inhibition. chemsafetypro.comnih.gov For this group, a more conservative TTC value of 0.3 µg/kg of body weight per day has been established. nih.goveuropa.eufrontiersin.org
Research refining the TTC datasets has specifically identified this compound as a carbamate insecticide that was previously miscategorized in a less conservative Cramer class. nih.gov Its correct identification as an AChE inhibitor places it within the group of compounds requiring this more stringent TTC value, highlighting the importance of computational methods in accurately classifying chemicals for risk assessment. nih.gov This ensures that the potential neurotoxic effects of compounds like this compound are adequately considered even in the absence of a full toxicological dataset. nih.gov
Research on Mitigating Environmental Risks of this compound-Related Compounds
Given the ecotoxicological risks posed by carbamate pesticides, research and regulatory actions have focused on strategies to mitigate their environmental impact. These strategies aim to reduce the exposure of non-target organisms and ecosystems to these compounds. digitellinc.com Many of these measures are applicable to the entire class of carbamate insecticides, including this compound.
On-Farm Management Practices: A primary mitigation strategy involves creating buffer zones, which are strips of untreated land between the treated agricultural field and sensitive non-target areas, particularly aquatic habitats. publications.gc.caepa.gov This measure is specifically required for the related compound formetanate hydrochloride to protect freshwater invertebrates and beneficial insects. publications.gc.ca Agroforestry practices, such as planting windbreaks, hedgerows, and riparian buffers, can further help by intercepting pesticide drift. usda.gov
Optimizing application techniques is also crucial. robs4crops.eu This includes:
Applying pesticides only when necessary, as part of an Integrated Pest Management (IPM) program. usda.govjpmsonline.com
Spraying during times when beneficial insects like bees are not actively foraging, such as at night or when temperatures are low. epa.govmsu.edu
Using application equipment that produces large droplets at low pressure to minimize drift and spraying close to the crop canopy. epa.gov
Avoiding application when heavy rain is forecast to prevent runoff into waterways. epa.gov
Properly maintaining and calibrating spray equipment to prevent leaks and ensure correct application rates. robs4crops.eu
Broader Strategies and Alternatives: Beyond individual farm practices, broader strategies contribute to risk reduction. The development and use of biopesticides and organic alternatives, such as those derived from natural sources like neem oil or microbes like Bacillus thuringiensis (Bt), offer more targeted pest control with less harm to non-target species. robs4crops.euenvironmentalfactor.com
Regulatory frameworks are also evolving to be more protective. This includes improving pesticide labeling to provide clearer instructions on risk reduction measures and emergency responses. jpmsonline.com Furthermore, ongoing risk assessment refinements for carbamates, including the development of Biological Opinions and Pesticide Use Limitation Areas (PULAs) for endangered species, represent a continuous effort to balance agricultural needs with environmental protection. digitellinc.com These cumulative risk assessments consider the combined exposure to multiple chemicals with a common mechanism of toxicity, like the N-methyl carbamates. epa.govepa.gov
Advanced Applications Research and Resistance Management Strategies Involving Formparanate
Research on Formparanate as an Insecticide and Acaricide
This compound is a synthetic organic compound that has been researched for its roles as both an insecticide, targeting insects, and an acaricide for controlling mites. ontosight.aiherts.ac.uk It is classified as a carbamate (B1207046) insecticide and is noted for its activity as an acetylcholinesterase (AChE) inhibitor. herts.ac.uknih.gov This mode of action involves the reversible inhibition of the acetylcholinesterase enzyme, which is critical for nerve function in insects. nih.gov By blocking this enzyme, this compound causes an accumulation of the neurotransmitter acetylcholine (B1216132), leading to continuous nerve stimulation, paralysis, and ultimately the death of the pest. ontosight.ai The Insecticide Resistance Action Committee (IRAC) classifies this compound in Mode of Action Group 1A. herts.ac.ukirac-online.org
Research has demonstrated this compound's effectiveness against a variety of agricultural and domestic pests. ontosight.aiherts.ac.uk Its application has been particularly noted for controlling insects in the orders Lepidoptera (moths and butterflies) and Coleoptera (beetles). ontosight.aigoogleapis.comgoogleapis.com Beyond its insecticidal properties, this compound is also recognized as a potent acaricide, with documented activity against mite species. herts.ac.uk Specifically, it has been shown to be effective against the two-spotted spider mite, Tetranychus urticae, a significant pest in numerous crops worldwide. herts.ac.ukepo.org
Table 1: Documented Pest Efficacy of this compound
| Pest Order | Common Name | Specific Species | Source(s) |
|---|---|---|---|
| Acari | Mites | Tetranychus urticae (Two-spotted spider mite) | herts.ac.ukepo.org |
| Coleoptera | Beetles | Not specified | ontosight.aigoogleapis.com |
| Lepidoptera | Moths, Butterflies | Not specified | ontosight.aigoogleapis.com |
| Hemiptera | Aphids | Not specified | herts.ac.uk |
The effectiveness of this compound is attributed to its multiple modes of penetration and action within the target pest and host plant. It functions as a stomach poison, which is toxic upon ingestion by pests with chewing mouthparts, and as a contact poison, which penetrates the pest's body covering. britannica.com
Furthermore, this compound is recognized as a systemic insecticide. herts.ac.ukjodrugs.com Systemic insecticides are absorbed by the plant and translocated through its vascular tissues. britannica.com This allows the active ingredient to be distributed throughout the plant, reaching pests that feed on various plant parts, including those that are hidden or difficult to reach with topical sprays. This systemic action is particularly effective against insects with piercing-sucking mouthparts, such as aphids, that feed on the plant's vascular fluids.
Efficacy Against Specific Insect Pests (e.g., Lepidoptera, Coleoptera, Spider Mites)
Investigations into Pest Resistance to this compound
Pest resistance is a heritable change in the sensitivity of a pest population that results in the repeated failure of a product to achieve the expected level of control. irac-online.org The development of resistance is a significant challenge in pest management, and research into its mechanisms and mitigation strategies is crucial.
Tetranychus urticae is notorious for its ability to rapidly develop resistance to acaricides due to its short life cycle and high reproductive rate. irac-online.orgnih.gov While specific studies on resistance mechanisms to this compound are limited, extensive research has been conducted on the resistance of T. urticae to carbamates (IRAC Group 1A), the chemical class to which this compound belongs. irac-online.org
The primary mechanisms of resistance in T. urticae to carbamate acaricides are:
Target-Site Insensitivity : This is a major resistance mechanism where the target enzyme, acetylcholinesterase (AChE), undergoes a genetic mutation. scialert.netcambridge.org This alteration reduces the binding affinity of the carbamate insecticide to the enzyme, rendering the acaricide less effective at inhibiting its function. cambridge.org Insensitivity of AChE is a principal mechanism for resistance to both carbamates and organophosphates in spider mites. scialert.netcambridge.org
Metabolic Detoxification : Pests can evolve enhanced abilities to metabolize and detoxify the acaricide before it can reach its target site. scialert.net In the case of carbamates, this is often achieved through increased activity of detoxification enzymes, particularly esterases. irac-online.orgscialert.net These enzymes break down the insecticide into non-toxic substances, which are then excreted by the mite. scialert.net
Table 2: Primary Resistance Mechanisms in Tetranychus urticae to Carbamate Acaricides
| Mechanism Category | Specific Mechanism | Description | Source(s) |
|---|---|---|---|
| Target-Site Modification | Altered Acetylcholinesterase (AChE) | Genetic mutations in the AChE enzyme prevent the carbamate from binding effectively, thus inhibiting its neurotoxic action. | scialert.netcambridge.orgresearchgate.net |
| Metabolic Resistance | Enhanced Esterase Activity | Increased production or efficiency of esterase enzymes that hydrolyze and detoxify the carbamate molecule. | irac-online.orgscialert.net |
Effective Insecticide Resistance Management (IRM) is essential to preserve the efficacy of compounds like this compound. The core principle is to reduce selection pressure by minimizing the overuse or misuse of insecticides. irac-online.org A multi-faceted approach, often integrated into a broader Integrated Pest Management (IPM) program, is recommended. irac-online.org
Key strategies include:
Rotation of Modes of Action (MoA) : This is a cornerstone of IRM. To prevent the buildup of resistant individuals, insecticides with different MoA groups should be rotated. pesticidestewardship.orgucanr.edu Successive generations of a pest should not be treated with insecticides from the same IRAC group. pesticidestewardship.org
Integrated Pest Management (IPM) : Incorporating multiple control tactics reduces the sole reliance on chemical insecticides. irac-online.org This includes the use of biological controls (predators and parasites), cultural practices like crop rotation, and planting pest-resistant crop varieties. irac-online.org
Monitoring and Use of Thresholds : Insecticides should only be applied when pest populations reach an economic threshold where they are likely to cause losses exceeding the cost of treatment. irac-online.orgpesticidestewardship.org Regular monitoring helps in timing applications correctly to target the most vulnerable life stage of the pest. irac-online.org
Adherence to Label Recommendations : Using the recommended application rates is crucial. Using lower-than-label rates can favor the survival of stronger individuals, while overuse can accelerate resistance development. irac-online.orgpesticidestewardship.org
Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. ufl.edu This can be a valuable tool in pest management, potentially increasing efficacy and helping to manage resistance.
Strategies for Managing Resistance to this compound and Related Insecticides
Research on Alternative Pest Control Methods to Reduce Reliance on this compound
The imperative to reduce dependence on synthetic insecticides like this compound, a carbamate compound, stems from concerns over environmental persistence, and the development of resistance in target pest populations. virtuemarketresearch.comjpmsonline.comacs.org Research has increasingly focused on a variety of alternative and complementary pest control strategies, primarily centered around Integrated Pest Management (IPM) frameworks. jpmsonline.comacs.org These strategies aim to combine biological, cultural, and chemical controls to manage pests effectively while minimizing risks. jpmsonline.combeyondpesticides.org
A significant area of research is the development and application of biopesticides, which are derived from natural sources such as microorganisms, plants, and minerals. phytojournal.comworldbioprotectionforum.comnih.gov These are often more target-specific than broad-spectrum conventional insecticides and are considered more environmentally friendly. worldbioprotectionforum.comthescipub.com
Microbial Pest Control Agents (MPCAs): Microorganisms such as bacteria, fungi, and viruses represent a cornerstone of biopesticide research. researchgate.net They offer a viable alternative to chemical insecticides by providing specific modes of action that can help mitigate resistance development. researchgate.net
Bacteria: Bacillus thuringiensis (Bt) is the most widely used microbial insecticide globally. phytojournal.comresearchgate.net It produces protein crystals that are toxic to specific insect species, particularly Lepidoptera and Coleoptera, which are among the target pests for this compound. researchgate.netontosight.ai
Fungi: Entomopathogenic fungi like Beauveria bassiana and Metarhizium anisopliae are also utilized for their insecticidal properties. nih.govresearchgate.net These fungi infect insects upon contact, growing inside the host and eventually causing mortality. They have been shown to be effective against a range of pests. nih.gov
Viruses: Baculoviruses are a group of viruses that are pathogenic to insects and have a narrow host range, making them safe biological control agents. researchgate.netresearchgate.net
The following table summarizes key microbial agents and their primary targets, representing alternatives for pests traditionally managed by carbamates.
| Microbial Agent | Type | Primary Target Pests | Reference |
| Bacillus thuringiensis | Bacterium | Lepidoptera (moths, butterflies), Coleoptera (beetles), Diptera (flies) | phytojournal.comresearchgate.net |
| Beauveria bassiana | Fungus | Whiteflies, aphids, thrips, beetles | nih.govresearchgate.net |
| Metarhizium anisopliae | Fungus | Beetles, grasshoppers, termites | nih.govresearchgate.net |
| Nucleopolyhedroviruses (NPV) | Virus | Lepidoptera (e.g., Helicoverpa armigera) | nih.govfftc.org.tw |
Botanical Insecticides: Extracts from plants have been used for pest control for centuries and continue to be an area of active research. umn.edu These natural compounds offer diverse modes of action. tamu.edu
Neem Oil (from Azadirachta indica): This is a well-established botanical insecticide with multiple modes of action, including as a repellent, feeding deterrent, and insect growth regulator. umn.edutamu.edunih.gov
Pyrethrins (from Chrysanthemum cinerariaefolium): These compounds are fast-acting nerve toxins that cause rapid knockdown of insects. umn.edutamu.edu They are often combined with a synergist to prevent insects from metabolizing the toxin and recovering. tamu.edu
Essential Oils: Various plant-derived essential oils are being investigated and used for their repellent and insecticidal properties. researchgate.net
A comparison of common botanical insecticides is provided below.
| Botanical Insecticide | Source Plant | Mode of Action | Reference |
| Neem (Azadirachtin) | Azadirachta indica | Feeding deterrent, growth regulator, repellent | tamu.edunih.gov |
| Pyrethrins | Chrysanthemum cinerariaefolium | Disrupts nerve function (neurotoxin) | tamu.edu |
| Rotenone | Derris spp., Lonchocarpus spp. | Inhibits cellular respiration | nih.gov |
| Sabadilla | Schoenocaulon officinale | Affects nerve cell membranes | tamu.edu |
Insect Growth Regulators (IGRs): IGRs are compounds that interfere with the normal growth and development of insects. wsu.eduijsrst.com They are often more selective than conventional insecticides because they target processes unique to insects, such as molting or metamorphosis. wsu.edu IGRs can be synthetic analogues of insect hormones like juvenile hormone (juvenoids) or ecdysone (B1671078) (ecdysoids), or they can be chitin (B13524) synthesis inhibitors. ijsrst.com Their specificity makes them less harmful to non-target organisms and a good fit for IPM programs. wsu.edumdpi.com Research has shown IGRs can effectively reduce fecundity and adult emergence in various pest insects, including fruit flies and mosquitoes. mdpi.comnih.gov
Sterile Insect Technique (SIT): SIT is an environmentally friendly method of pest control that involves mass-rearing a target pest, sterilizing them with ionizing radiation, and releasing them into the wild. mdpi.combiorxiv.org The sterile males mate with wild females, which then produce no offspring, leading to a decline in the pest population. biorxiv.org SIT has been successfully used as a component of area-wide integrated pest management (AW-IPM) programs against major agricultural pests, including several species of Lepidoptera. mdpi.comnih.gov The development of an inherited sterility (IS) approach, where released males are not fully sterile but pass on lethal mutations to their offspring, has improved the effectiveness of this technique for moths and butterflies. mdpi.com
Future Directions and Interdisciplinary Research for Formparanate
Integration of Omics Technologies in Formparanate Toxicology
The field of toxicology has been revolutionized by "omics" technologies, which allow for the large-scale study of genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics). oecd.orgecetoc.org These technologies offer a powerful lens through which to re-examine the toxicological profile of older pesticides like this compound. For a compound known to be a neurotoxicant, omics can provide deep mechanistic insights into its mode of action beyond simple acetylcholinesterase inhibition. herts.ac.ukoecd.org
Integrating omics into this compound research could help characterize molecular initiating events, identify key events in adverse outcome pathways (AOPs), and discover biomarkers of exposure or effect. oecd.orgresearchgate.net Although specific omics studies on this compound are lacking due to its obsolete status, the application of these technologies is a critical future direction for assessing the risks of similar neurotoxic insecticides. ecetoc.org Such research can help build consensus on the use of omics data in regulatory decision-making for chemical safety assessment. oecd.org The Organisation for Economic Co-operation and Development (OECD) is actively working to standardize the collection and reporting of omics data to facilitate its use in a regulatory context. oecd.org
Table 1: Potential Applications of Omics Technologies in this compound Toxicology
| Omics Technology | Research Application | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | Measures changes in gene expression (mRNA) following chemical exposure. oecd.org | Identify gene pathways disrupted by this compound in neuronal and non-neuronal tissues, revealing off-target effects. |
| Proteomics | Analyzes the entire set of proteins in a cell or tissue, including post-translational modifications. ecetoc.org | Characterize changes in protein expression and function, providing a direct link between genetic changes and cellular response to this compound. |
| Metabolomics | Studies the complete set of small-molecule metabolites within a biological system. oecd.orgfrontiersin.org | Detect alterations in metabolic pathways, such as energy metabolism or neurotransmitter synthesis, affected by this compound exposure. |
| Toxicogenomics | Integrates genomics, transcriptomics, proteomics, and metabolomics with conventional toxicology. researchgate.netbuffalo.edu | Develop a comprehensive, systems-level understanding of this compound's toxicity, identify predictive biomarkers, and support read-across to other carbamate (B1207046) insecticides. oecd.org |
Predictive Modeling and Data Science in this compound Research
One key technique is Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates the chemical structure of a molecule with its biological activity or toxicity. By building QSAR models based on data from other carbamate or organophosphate insecticides, researchers could predict the neurotoxic potential of this compound and related compounds. This approach is central to modern predictive toxicology, which aims to reduce reliance on animal testing and enable faster, more efficient screening of new and existing chemicals. frontiersin.org Data analytics can be used to mine existing toxicological databases to identify trends and relationships that inform these predictive models. valanor.co
Table 3: Predictive Modeling Approaches in Pesticide Research
| Modeling Technique | Description | Relevance to this compound Research |
|---|---|---|
| QSAR Models | (Quantitative Structure-Activity Relationship) Models that predict the activity of a chemical based on its molecular structure. datascienceinstitute.net | Predict the acetylcholinesterase inhibition potential and neurotoxicity of this compound and similar compounds, helping to fill data gaps. |
| Read-Across | A non-testing method where data from a tested chemical is used to predict the properties of a similar, untested chemical. oecd.org | Use toxicological data from well-studied carbamate insecticides to infer the potential hazards of this compound. |
| Machine Learning Algorithms | Algorithms like decision trees and neural networks that can learn from large datasets to classify chemicals or predict toxicological endpoints. pwskills.comdasca.org | Analyze complex datasets (e.g., from omics studies) to identify patterns of toxicity and develop predictive models for neurotoxic effects. |
| Pharmacokinetic Modeling | Models that predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. buffalo.edu | Estimate the environmental fate and bioaccumulation potential of this compound in different organisms. |
Nanotechnology and Advanced Delivery Systems for this compound (if applicable to research)
While research into new delivery systems for an obsolete pesticide like this compound is not an active field, the principles of nanotechnology offer a hypothetical framework for how its use could have been made safer and more efficient. herts.ac.uk Nanotechnology involves the manipulation of matter on an atomic and molecular scale, and its application in drug and pesticide delivery has seen significant research. bjpharm.org.uknih.gov
Advanced delivery systems using nanocarriers can improve the solubility and bioavailability of a pesticide, allowing for lower application rates. nih.gov Furthermore, they can offer targeted delivery to specific pests and controlled release of the active ingredient, which minimizes environmental contamination and reduces exposure to non-target organisms. nih.govresearchgate.net If a compound like this compound were to be considered today, encapsulating it in polymeric nanoparticles or lipid-based nanocarriers could be explored as a strategy to mitigate some of its associated risks. bjpharm.org.uk
Table 4: Hypothetical Applications of Nanotechnology for Pesticide Delivery
| Nanocarrier Type | Description | Hypothetical Advantage for a this compound-like Compound |
|---|---|---|
| Polymeric Nanoparticles | Solid colloidal particles made from natural or synthetic polymers that can encapsulate active ingredients. bjpharm.org.uk | Provide controlled, sustained release, reducing the number of applications needed and minimizing runoff. |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Enhance the solubility and stability of the pesticide, improving its effectiveness at lower concentrations. |
| Lipid-Based Nanocarriers | Systems like liposomes or solid lipid nanoparticles that are biocompatible and biodegradable. | Enable targeted delivery to pests, potentially by modifying the surface of the nanocarrier to bind to specific receptors in the target insect. |
| Nanocapsules | A vesicular system where the pesticide is confined to a cavity surrounded by a polymer membrane. | Protect the active ingredient from premature degradation in the environment, increasing its efficacy and lifespan. |
Global Collaborations and Policy Implications in this compound Research
The regulatory status of this compound, being unapproved in major jurisdictions like the EU, reflects a global policy trend towards phasing out older, more hazardous pesticides. herts.ac.uk This trend is driven by international collaboration and agreements aimed at protecting human health and the environment. Organizations like the OECD, the World Health Organization (WHO), and the Food and Agriculture Organization (FAO) play a crucial role in harmonizing risk assessment standards and promoting safer alternatives. oecd.org
Research funding from national and international bodies is increasingly directed towards projects that develop and implement safer pest management strategies, including integrated pest management (IPM) systems that reduce reliance on chemical pesticides. ipminstitute.org The policy implications for compounds like this compound are clear: there is a global consensus to restrict chemicals that are neurotoxic, persistent, or pose a high risk to non-target species. herts.ac.uknih.gov Future international research collaborations will likely focus on the long-term environmental monitoring of legacy pesticides, understanding their combined effects (mixture toxicity), and ensuring that new chemical regulations are informed by the latest scientific methodologies, such as omics and predictive modeling. oecd.orgfrontiersin.org
Table 5: International Frameworks and Their Policy Implications for Pesticides
| Organization / Framework | Role and Relevance | Policy Implication for Compounds like this compound |
|---|---|---|
| OECD | (Organisation for Economic Co-operation and Development) Develops harmonized guidelines for chemical testing and risk assessment, including for new approach methodologies like omics. oecd.org | Promotes the use of standardized, data-driven approaches for regulation, leading to stricter controls on high-risk pesticides. |
| Stockholm Convention | A global treaty to protect human health and the environment from persistent organic pollutants (POPs). | While this compound is not listed, the convention sets a precedent for banning or restricting chemicals that are persistent and bioaccumulative. |
| Rotterdam Convention | Promotes shared responsibility and cooperative efforts among parties in the international trade of certain hazardous chemicals. | Facilitates informed consent among importing countries regarding hazardous pesticides, restricting trade in compounds deemed unsafe. |
| FAO/WHO | (Food and Agriculture Organization / World Health Organization) Develop the International Code of Conduct on Pesticide Management to set voluntary standards of conduct for all public and private entities engaged in pesticide management. | Drives global policy towards minimizing the adverse effects of pesticides, leading to the phase-out of older, more hazardous chemicals. |
Q & A
Q. What are the primary acute health risks associated with Formparanate exposure in laboratory settings, and how should researchers mitigate them?
this compound exposure induces rapid carbamate poisoning, characterized by symptoms such as headache, nausea, blurred vision, and pulmonary edema . To mitigate risks:
- Use local exhaust ventilation and enclosed systems to minimize airborne exposure .
- Implement mandatory PPE protocols , including nitrile gloves, chemical-resistant clothing, and indirect-ventilation goggles .
- Establish emergency response plans for spills, including absorption with vermiculite and sealed disposal .
Q. How should researchers monitor and quantify this compound exposure in occupational health studies?
- Measure plasma and red blood cell (RBC) cholinesterase levels before and during exposure. A ≥25% reduction in cholinesterase activity necessitates temporary reassignment to non-exposure tasks .
- Conduct regular liver and kidney function tests due to this compound’s hepatotoxic and nephrotoxic potential .
Q. What engineering controls are critical for safe handling of this compound in experimental workflows?
- Prioritize automated transfer systems to reduce direct handling .
- Install emergency eyewash stations and showers in immediate work areas .
- Store this compound in tightly sealed containers in cool, ventilated spaces to prevent degradation .
Advanced Research Questions
Q. How can researchers design longitudinal studies to assess chronic hepatotoxic effects of this compound?
- Use rodent models with controlled dosing regimens (e.g., oral or dermal administration) over 6–12 months.
- Monitor biomarkers like serum ALT/AST levels and histopathological liver changes .
- Account for confounding factors (e.g., alcohol consumption) that exacerbate liver damage .
Q. What methodological strategies resolve contradictions in neurotoxicity data across different experimental models?
- Perform cross-model validation using in vitro (e.g., neuronal cell cultures) and in vivo (e.g., zebrafish neurobehavioral assays) systems.
- Standardize dose-response metrics (e.g., LD₅₀ comparisons) and exposure durations to isolate neurotoxic thresholds .
- Analyze acetylcholinesterase inhibition kinetics to differentiate acute vs. cumulative effects .
Q. How can analytical methods be optimized to detect trace this compound residues in environmental samples?
- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of ≤0.1 ppb.
- Validate extraction protocols using solid-phase extraction (SPE) for water/soil matrices .
- Cross-reference with gas chromatography (GC) to confirm specificity in complex mixtures.
Q. What experimental frameworks evaluate this compound’s interaction with other cholinesterase inhibitors?
- Design mixed-exposure studies combining this compound with organophosphates (e.g., chlorpyrifos).
- Quantify synergistic effects via in vitro cholinesterase assays and in vivo survival rates in model organisms .
- Use isobolographic analysis to determine interaction thresholds (additive, antagonistic, or synergistic) .
Q. How should researchers address gaps in reproductive toxicity data for this compound?
- Conduct teratogenicity assays in mammalian models (e.g., OECD Guideline 414), focusing on fetal malformations and maternal toxicity.
- Measure hormonal disruptions (e.g., estradiol/testosterone levels) in multi-generational studies .
- Compare results with structurally analogous carbamates to infer mechanistic pathways.
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Q. How should researchers document and present contradictory findings in this compound studies?
- Clearly segment results by experimental conditions (e.g., in vitro vs. in vivo, exposure routes).
- Discuss methodological limitations (e.g., assay sensitivity, model organism relevance) in the discussion section .
- Use meta-analysis frameworks to reconcile disparities across studies, emphasizing sample size and statistical power .
Ethical & Regulatory Considerations
Q. What institutional protocols ensure ethical compliance in this compound research involving animal models?
Q. How can researchers advocate for updated occupational exposure limits (OELs) for this compound?
- Compile epidemiological data from occupational cohorts to demonstrate exposure-disease correlations.
- Propose biological exposure indices (BEIs) based on cholinesterase inhibition thresholds .
- Collaborate with regulatory bodies (e.g., EPA, OSHA) to review hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
